Ggmda

Description

Ggmda (presumed to refer to GLIDA, the GPCR-Ligand Database) is a specialized database designed to facilitate chemical genomics-driven drug discovery by integrating biological information on G protein-coupled receptors (GPCRs) with chemical data on their ligands. GPCRs are a critical class of drug targets, involved in numerous physiological processes and diseases. GLIDA consolidates GPCR entries from human, mouse, and rat sources (sourced from GPCRDB) and manually curated ligand data from public and commercial databases .

The database provides three core data types:

- GPCR biological information: Gene names, protein sequences, family classifications, and cross-references to external databases.

- Ligand chemical information: Structural data, binding affinities, and activity types.

- GPCR-ligand interaction data: Binding activity types, experimental conditions, and references.

GLIDA’s web interface supports dynamic searches for GPCRs or ligands, generating results that list all associated ligands (or GPCRs) and their binding activities. Advanced features include similarity searches for GPCRs (using BLAST-based sequence alignment) and ligands (based on KEGG atom-type frequency patterns) . Results are visualized via association graphs and ranked lists of the top 25 similar entries.

Properties

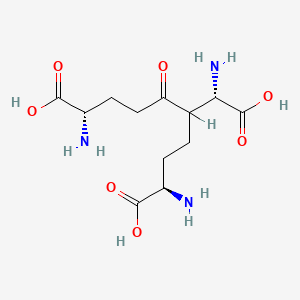

CAS No. |

71974-09-9 |

|---|---|

Molecular Formula |

C12H21N3O7 |

Molecular Weight |

319.31 g/mol |

IUPAC Name |

(2R,9S)-2,9-diamino-5-[(S)-amino(carboxy)methyl]-6-oxodecanedioic acid |

InChI |

InChI=1S/C12H21N3O7/c13-6(10(17)18)2-1-5(9(15)12(21)22)8(16)4-3-7(14)11(19)20/h5-7,9H,1-4,13-15H2,(H,17,18)(H,19,20)(H,21,22)/t5?,6-,7+,9+/m1/s1 |

InChI Key |

PARIWXLJGXMMNN-PLNIMILXSA-N |

SMILES |

C(CC(C(=O)O)N)C(C(C(=O)O)N)C(=O)CCC(C(=O)O)N |

Isomeric SMILES |

C(CC([C@@H](C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)[C@H](C(=O)O)N |

Canonical SMILES |

C(CC(C(=O)O)N)C(C(C(=O)O)N)C(=O)CCC(C(=O)O)N |

Synonyms |

gamma-D-glutamyl-meso-diaminopimelic acid GGMDA Heptanedioic acid, 2-amino-6-((4-amino-4-carboxy-1-oxobutyl)amino)-, (2R-(2R*,6S*(R*)))- iE-DAP N(2)-(gamma-D-glutamyl)-meso-2,2'-diaminopimelic acid N(2)-(gamma-D-glutamyl)-meso-2,2'-diaminopimelic acid, (L)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds (Databases)

While GLIDA focuses on GPCR-ligand interactions, its structure and functionality can be compared to other pharmacological databases and regulatory frameworks. Below is a detailed analysis:

Data Integration and Accessibility

- GLIDA : Integrates GPCR and ligand data into a unified platform, enabling cross-referencing of biological and chemical information. Users can perform similarity searches and visualize interaction networks .

- Regulatory Databases (e.g., FDA’s GMP Guidelines) : Emphasize data accuracy and traceability for drug submissions. For example, FDA requires full English translations of foreign-language data and prohibits incorporation by reference unless previously submitted . Unlike GLIDA, regulatory databases prioritize compliance over exploratory research.

Analytical Capabilities

- GLIDA: Uses BLAST for GPCR sequence alignment and KEGG atom types for ligand structural comparisons. This allows researchers to identify novel GPCR-ligand pairs or repurpose existing compounds .

- Pharmacopeial Standards (e.g., USP) : Focus on validating analytical procedures for drug substances and impurities. For example, USP-related compound databases (e.g., Bendamustine USP Related Compound D) provide certified analytical data (1HNMR, HPLC, IR) but lack GPCR-specific interaction insights .

Structural and Functional Differences

| Feature | GLIDA | Regulatory/Pharmacopeial Databases |

|---|---|---|

| Primary Focus | GPCR-ligand interactions | Drug quality, safety, and compliance |

| Data Types | Biological, chemical, interaction | Analytical, manufacturing, clinical |

| Search Tools | BLAST, ligand similarity algorithms | Standardized monographs, Certificates of Analysis |

| Regulatory Relevance | Research-oriented | Mandatory for drug approval |

Limitations and Advantages

- GLIDA Limitations: Relies on manual curation, which may lag behind newly published GPCR-ligand data.

- Regulatory Database Limitations: Rigid formatting requirements (e.g., FDA’s prohibition of "et al." in references ). Limited utility for early-stage drug discovery due to a focus on compliance.

Key Research Findings

- GPCR-Ligand Interaction Networks: GLIDA’s association graphs have been used to identify novel ligands for orphan GPCRs, accelerating target validation .

- Cross-Database Utility : While GLIDA excels in interaction mapping, pharmacopeial databases (e.g., USP) provide essential quality benchmarks for ligands in clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.